Methyl 2-amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. This particular compound features a thiophene ring substituted with an amino group and a methyl ester group, along with a tetrahydronaphthalenyl moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors such as 1,4-diketones with sulfur sources under acidic conditions.
Substitution Reactions:
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in the presence of bases or acids to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Methyl 2-amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of thiophene derivatives with biological targets.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The amino group and the thiophene ring can form hydrogen bonds and π-π interactions with biological molecules, influencing their activity. The tetrahydronaphthalenyl moiety may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5,6,7,8-tetrahydronaphthalene: A simpler compound with similar structural features but lacking the thiophene ring and ester group.
Methyl 2-amino-4-phenylthiophene-3-carboxylate: A related compound with a phenyl group instead of the tetrahydronaphthalenyl moiety.
Uniqueness
Methyl 2-amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiophene-3-carboxylate is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the tetrahydronaphthalenyl moiety distinguishes it from other thiophene derivatives, potentially leading to different reactivity and applications.
Properties
IUPAC Name |
methyl 2-amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-19-16(18)14-13(9-20-15(14)17)12-7-6-10-4-2-3-5-11(10)8-12/h6-9H,2-5,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNJKWXUKRBAPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC3=C(CCCC3)C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.